molecular formula C8H13ClN2OS B238044 2MeOTI Chloride CAS No. 135273-74-4

2MeOTI Chloride

Cat. No.: B238044
CAS No.: 135273-74-4
M. Wt: 220.72 g/mol
InChI Key: NFZZAUJDSJWLTQ-UHFFFAOYSA-M
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Description

TG-2-IN-1, also known as Compound D003, is a transglutaminase-2 inhibitor. Transglutaminase-2 is an enzyme that plays a role in various cellular processes, including apoptosis, wound healing, and cellular differentiation. TG-2-IN-1 has been primarily studied for its potential use in the research of myopia .

Scientific Research Applications

TG-2-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of transglutaminase-2 and its effects on various chemical reactions.

    Biology: Employed in research to understand the role of transglutaminase-2 in cellular processes such as apoptosis, wound healing, and cellular differentiation.

    Medicine: Investigated for its potential therapeutic applications in conditions where transglutaminase-2 is implicated, such as myopia, inflammatory diseases, and certain cancers.

    Industry: Utilized in the development of new materials and compounds that require the inhibition of transglutaminase-2 activity.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2MeOTI Chloride are not well-documented in the literature. As a chloride salt, it may participate in biochemical reactions involving chloride ions . Chloride ions play a crucial role in various physiological processes, including the maintenance of osmolarity, acid-base balance, and the electrical neutrality required for the action potentials of neurons .

Cellular Effects

The specific cellular effects of this compound are currently unknown due to the lack of available research data. Chloride ions, which are part of this compound, are known to influence various cellular processes. For instance, they are involved in the regulation of cell volume, membrane potential, and the function of certain proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TG-2-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of TG-2-IN-1 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

TG-2-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in TG-2-IN-1.

    Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound

Properties

IUPAC Name

1-(1,3-dimethylimidazol-1-ium-2-yl)sulfanylpropan-2-one;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N2OS.ClH/c1-7(11)6-12-8-9(2)4-5-10(8)3;/h4-5H,6H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZZAUJDSJWLTQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=[N+](C=CN1C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20928939
Record name 1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20928939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135273-74-4
Record name 1H-Imidazolium, 1,3-dimethyl-2-[(2-oxopropyl)thio]-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135273-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl-2-((2-oxopropyl)thio)imidazolium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135273744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20928939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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